(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride
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Overview
Description
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is trifluoromethylation, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing robust and scalable methods. The use of antimony fluoride or sulfur tetrafluoride as fluorinating agents in the Swarts reaction is one such method . These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride has several scientific research applications:
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group, enhancing its pharmacological properties.
Trifluralin: An agrochemical with a trifluoromethyl group, used as a pre-emergent herbicide.
Uniqueness
(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a trifluoromethyl-substituted pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11ClF3N3O2 |
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Molecular Weight |
273.64 g/mol |
IUPAC Name |
(2R)-2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-4(3-13-14-6)1-2-5(12)7(15)16;/h3,5H,1-2,12H2,(H,13,14)(H,15,16);1H/t5-;/m1./s1 |
InChI Key |
UVNQJPMDXLGSEB-NUBCRITNSA-N |
Isomeric SMILES |
C1=NNC(=C1CC[C@H](C(=O)O)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=NNC(=C1CCC(C(=O)O)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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